2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate
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Overview
Description
2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are widely used in medicine for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .
Preparation Methods
The synthesis of 2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate involves multiple steps, including the formation of the imidazo[1,5-a][1,4]benzodiazepine core. This typically involves the use of various reagents and catalysts under controlled conditions. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Scientific Research Applications
2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its interactions with biological receptors, particularly GABA receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the sedative and anxiolytic effects commonly associated with benzodiazepines .
Comparison with Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, alprazolam, and flualprazolam. Compared to these, 2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate has unique structural features that may confer distinct pharmacological properties. For instance, the presence of the imidazo ring and specific substituents like the 2-fluorophenyl group can influence its binding affinity and efficacy at the GABA-A receptor .
Properties
Molecular Formula |
C22H17ClFN3O4 |
---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C22H17ClFN3O4/c1-12-26(19(22(30)31)9-20(28)29)11-14-10-25-21(15-4-2-3-5-17(15)24)16-8-13(23)6-7-18(16)27(12)14/h2-8,11,19H,9-10H2,1H3,(H-,28,29,30,31) |
InChI Key |
NMJSRWFRYXQHOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)C(CC(=O)O)C(=O)[O-] |
Origin of Product |
United States |
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